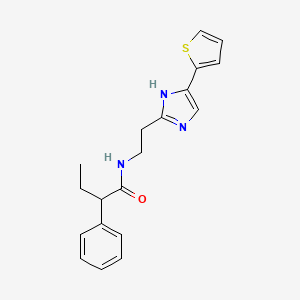
2-phenyl-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-phenyl-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)butanamide, also known as PTIEB, is a novel synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. PTIEB belongs to the class of imidazole-based compounds and has been studied extensively for its ability to modulate various biological pathways.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound and its derivatives have been utilized extensively in the synthesis of a variety of heterocyclic compounds. These synthesized compounds, including thiazoles, thiadiazoles, and imidazoles, are significant due to their wide range of biological and pharmacological activities. For instance, research has shown the ability to create antimicrobial agents through the synthesis of thiazoles and their fused derivatives, highlighting the antimicrobial potential against bacterial and fungal pathogens (Wardkhan et al., 2008). Similarly, novel thiazole and thiadiazole derivatives incorporating the thiazole moiety have demonstrated potent anticancer activities, suggesting their use as viable anticancer agents (Gomha et al., 2017).
Anticancer and Antimicrobial Activities
The derivatives synthesized from similar compounds have been tested for various pharmacological activities, including anticancer and antimicrobial properties. For example, a study on novel thiazole derivatives has highlighted their potential as anticancer agents, showing significant activity against Hepatocellular carcinoma cell lines (Gomha et al., 2017). Additionally, the antimicrobial efficacy of synthesized derivatives has been confirmed through in vitro tests against bacterial and fungal isolates, showcasing their potential in treating infections caused by Escherichia coli, Xanthomonas citri, Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008).
Enzyme Inhibition and Potential Therapeutic Applications
Certain studies have focused on the enzyme inhibition capabilities of synthesized derivatives, with some compounds showing significant inhibitory activity against enzymes like urease. This activity indicates potential therapeutic applications in designing drugs aimed at treating diseases related to enzyme dysfunction (Nazir et al., 2018). The hemolytic study associated with these compounds suggests mild cytotoxicity towards cell membranes, making them valuable candidates for further drug development programs.
properties
IUPAC Name |
2-phenyl-N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-2-15(14-7-4-3-5-8-14)19(23)20-11-10-18-21-13-16(22-18)17-9-6-12-24-17/h3-9,12-13,15H,2,10-11H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRRQWDSFRAIIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCC2=NC=C(N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





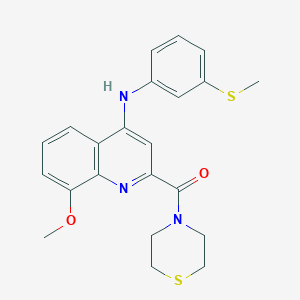



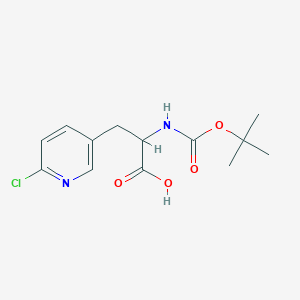
![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2747700.png)
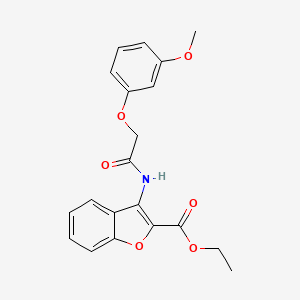
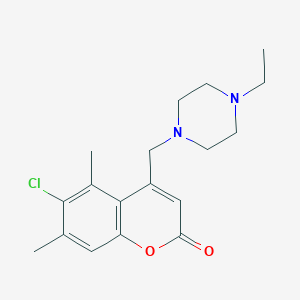
![Methyl 2-[(4-methoxycarbonylbenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2747706.png)
